molecular formula C28H27N3O6 B12311023 N-Fmoc-glycylglycyl-L-phenylalanine

N-Fmoc-glycylglycyl-L-phenylalanine

Cat. No.: B12311023
M. Wt: 501.5 g/mol
InChI Key: UFGUUZVZUIXKQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Gly-Gly-Phe-OH: is a synthetic peptide compound that consists of fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a tripeptide sequence of glycine-glycine-phenylalanine. This compound is widely used in peptide synthesis, particularly in the construction of antibody-drug conjugates (ADCs) due to its cleavable nature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Gly-Gly-Phe-OH typically involves the stepwise addition of amino acids to a growing peptide chain. The Fmoc group is used to protect the amine group of the amino acids during the synthesis. The general steps are as follows:

Industrial Production Methods

Industrial production of Fmoc-Gly-Gly-Phe-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a resin support .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Gly-Gly-Phe-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Fmoc Protection: Fmoc-Cl, sodium bicarbonate

    Coupling: PyBOP, HBTU, DIPEA

    Deprotection: Piperidine in DMF

    Cleavage: TFA

Major Products Formed

The major products formed from these reactions include the desired peptide sequence and by-products such as dibenzofulvene from Fmoc deprotection .

Mechanism of Action

The mechanism of action of Fmoc-Gly-Gly-Phe-OH primarily involves its role as a cleavable linker in ADCs. The Fmoc group protects the amine group during synthesis and is removed under basic conditions to expose the active peptide. The peptide sequence can then interact with specific molecular targets, such as enzymes or receptors, facilitating targeted drug delivery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Conclusion

Fmoc-Gly-Gly-Phe-OH is a versatile compound with significant applications in peptide synthesis, scientific research, and medicine. Its unique properties and ability to act as a cleavable linker make it invaluable in the development of targeted therapies and advanced biomaterials.

Properties

IUPAC Name

2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O6/c32-25(29-16-26(33)31-24(27(34)35)14-18-8-2-1-3-9-18)15-30-28(36)37-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,29,32)(H,30,36)(H,31,33)(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGUUZVZUIXKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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